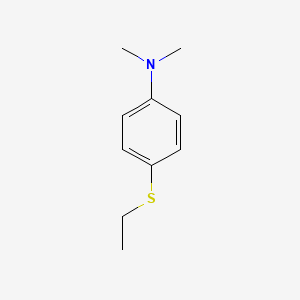

4-(Dimethylamino)phenyl ethyl sulfide

Description

Properties

IUPAC Name |

4-ethylsulfanyl-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXCAXQNSVQBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40488621 | |

| Record name | 4-(Ethylsulfanyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62291-59-2 | |

| Record name | 4-(Ethylsulfanyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure Analysis of 4-(Dimethylamino)phenyl ethyl sulfide: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist, Chemical Development & Analytical Profiling Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

4-(Dimethylamino)phenyl ethyl sulfide (IUPAC: N,N-dimethyl-4-(ethylsulfanyl)aniline) is a highly electron-rich, para-disubstituted aromatic compound. It serves as a critical structural motif in the development of advanced photoinitiators, organic semiconductors, and targeted pharmacophores.

From a synthetic and analytical perspective, the molecule presents a fascinating dichotomy: the strongly electron-donating dimethylamino ( −N(CH3)2 ) group fundamentally alters the electron density of the aromatic ring, deactivating it toward standard nucleophilic aromatic substitution ( SNAr ) while simultaneously shielding the para-sulfide linkage. Understanding the causality between this electronic environment and the required analytical/synthetic workflows is paramount for researchers looking to utilize this building block.

Physicochemical Profiling

Before initiating any synthetic or analytical workflow, establishing the baseline physicochemical properties is critical for solvent selection, chromatographic method development, and spectroscopic prediction.

| Property | Value | Causality / Implication for Workflow |

| CAS Registry Number | [1] | Primary identifier for inventory and regulatory compliance. |

| Molecular Formula | C10H15NS | Indicates a degree of unsaturation of 4 (one benzene ring). |

| Molecular Weight | 181.30 g/mol | Used for stoichiometric calculations and low-resolution MS. |

| Monoisotopic Mass | 181.0925 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |

| Electronic Nature | Highly electron-rich ( π -donor) | Prone to oxidation; requires storage under inert atmosphere (Argon/Nitrogen). |

| Solubility Profile | Soluble in DCM, EtOAc, CHCl3 | Non-polar to weakly polar; ideal for normal-phase silica gel chromatography. |

Synthetic Methodology: Overcoming Electronic Deactivation

Mechanistic Rationale

Because the −N(CH3)2 group donates electron density into the ring via resonance, the aromatic carbons are highly nucleophilic. Consequently, synthesizing this compound from 4-halo-N,N-dimethylaniline via classical SNAr with ethanethiolate is kinetically unfavorable.

To override this electronic deactivation, we must employ Palladium-Catalyzed C-S Bond Formation (Buchwald-Hartwig cross-coupling). As detailed in the [2], highly nucleophilic thiolates can displace monodentate phosphine ligands, creating inactive, polymeric palladium-thiolate species. Therefore, a sterically bulky, bidentate ligand (such as Josiphos or dppf) is strictly required to keep the catalytic cycle active by resisting displacement.

Self-Validating Experimental Protocol: Pd-Catalyzed Synthesis

Objective: Synthesize 4-(Dimethylamino)phenyl ethyl sulfide with >95% purity.

-

Inert Preparation (Glovebox/Schlenk Line):

-

Charge a flame-dried 50 mL Schlenk flask with 4-bromo-N,N-dimethylaniline (1.0 equiv, 10 mmol), Pd(OAc)2 (2 mol%), and Josiphos ligand (2.5 mol%).

-

Causality: The slight excess of ligand ensures all Pd remains coordinated, preventing the precipitation of inactive Pd black.

-

-

Reagent Addition:

-

Add sodium tert-butoxide ( NaOtBu ) (1.5 equiv) as the base.

-

Evacuate and backfill with Argon (3x).

-

Inject anhydrous Toluene (20 mL) and ethanethiol (1.2 equiv). Caution: Ethanethiol is highly volatile and malodorous; perform strictly in a fume hood.

-

-

Reaction Execution:

-

Heat the sealed system to 100°C for 4 hours.

-

-

In-Process Control (IPC) - The Validation Step:

-

Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS.

-

Validation Gate: Proceed to workup ONLY if the starting material peak (m/z 200/202) is <2% relative to the product peak (m/z 182 [M+H]+ ). If >2%, add an additional 1 mol% catalyst and heat for 1 hour.

-

-

Workup & Purification:

-

Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a tightly packed Celite pad to remove Pd particulates.

-

Wash the organic filtrate with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 .

-

Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate).

-

Figure 1: Palladium-catalyzed C-S cross-coupling workflow utilizing bidentate ligands to prevent catalyst poisoning.

Structural Elucidation & Analytical Workflows

To unequivocally prove the structure of the synthesized compound, a multi-modal spectroscopic approach is required. The analytical data must align with the predicted electronic shielding effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The para-substitution pattern creates a highly symmetrical electronic environment, resulting in a classic AA'BB' spin system in the aromatic region. The strong electron-donating effect of the −N(CH3)2 group shields the ortho-protons significantly more than the sulfide group.

Protocol for NMR Acquisition:

-

Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

-

Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration).

-

Acquire 13C NMR at 100 MHz (512 scans, standard proton decoupling).

Expected 1H NMR Spectral Data:

-

δ 7.32 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the −SEt group.

-

δ 6.68 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the −N(CH3)2 group. (Highly shielded due to nitrogen lone pair resonance).

-

δ 2.95 ppm (s, 6H): The six equivalent protons of the dimethylamino group.

-

δ 2.82 ppm (q, J = 7.3 Hz, 2H): The methylene protons ( −CH2− ) of the ethyl sulfide group, split by the adjacent methyl group.

-

δ 1.24 ppm (t, J = 7.3 Hz, 3H): The methyl protons ( −CH3 ) of the ethyl sulfide group.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides reproducible fragmentation. The fragmentation of alkyl aryl sulfides is driven by the stability of the resulting cations.

Mechanistic Causality of Fragmentation: The molecular ion [M]∙+ (m/z 181) undergoes a rapid homolytic cleavage of the Csp3−Csp3 bond in the ethyl group. This expels an ethyl radical ( −29 Da), leaving behind a highly stable resonance-stabilized thioquinoid cation at m/z 152. This pathway is so thermodynamically favorable that m/z 152 will present as the base peak (100% relative abundance).

Figure 2: Primary EI-MS fragmentation pathway driven by the thermodynamic stability of the thioquinoid cation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used as a rapid orthogonal validation tool to confirm functional group integrity without the need for sample dissolution.

Protocol: Analyze the neat oil/solid via Attenuated Total Reflectance (ATR) FT-IR (Diamond crystal, 32 scans, 4 cm−1 resolution).

Key Diagnostic Vibrational Modes:

-

2965 - 2850 cm−1 : C−H stretching vibrations (aliphatic methyl and methylene groups).

-

1595 & 1505 cm−1 : C=C aromatic skeletal stretching. The high intensity is typical for para-disubstituted anilines.

-

1355 cm−1 : C−N stretching vibration of the aromatic amine.

-

815 cm−1 : Out-of-plane C−H bending, strictly diagnostic for para-disubstituted benzene rings.

Conclusion & Best Practices

The successful synthesis and structural verification of 4-(Dimethylamino)phenyl ethyl sulfide relies heavily on understanding its underlying electronic properties. The electron-donating nature of the dimethylamino group necessitates advanced transition-metal catalysis for C-S bond formation and dictates the highly shielded NMR shifts and stable MS fragmentation patterns observed during analytical profiling. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis and structural confirmation.

References

4-(Dimethylamino)phenyl ethyl sulfide CAS number and identifiers

As a Senior Application Scientist, I approach the synthesis and characterization of specialized organosulfur building blocks not merely as a sequence of steps, but as a deeply integrated system of chemical logic.

4-(Dimethylamino)phenyl ethyl sulfide (CAS 62291-59-2) is a highly versatile bifunctional aromatic compound. Featuring both a strongly electron-donating N,N -dimethylamino group and an ethyl thioether moiety, this molecule exhibits a unique "push-pull" electronic configuration. This makes it an invaluable intermediate in medicinal chemistry, materials science, and photoredox catalysis.

This technical guide deconstructs the structural informatics, mechanistic synthesis, and self-validating experimental protocols required to master this compound.

Chemical Identity & Structural Informatics

Before initiating any synthetic workflow, it is critical to establish the exact structural parameters of the target[1]. The presence of the tertiary amine and the thioether dictates the molecule's solubility, reactivity, and analytical profile[2].

Table 1: Structural Informatics & Physicochemical Properties

| Property | Value |

| IUPAC Name | N,N -dimethyl-4-(ethylsulfanyl)aniline |

| CAS Registry Number | 62291-59-2 |

| Molecular Formula | C₁₀H₁₅NS |

| Molecular Weight | 181.30 g/mol |

| SMILES | CCSC1=CC=C(N(C)C)C=C1 |

| Electronic Character | Electron-rich aromatic ring (Dual donor system) |

Mechanistic Synthesis Pathways

The synthesis of 4-(Dimethylamino)phenyl ethyl sulfide can be approached via two primary strategic disconnections:

Pathway A: Nucleophilic S-Alkylation (Preferred) This route leverages the high nucleophilicity of 4-(dimethylamino)benzenethiol (CAS 4946-22-9)[3]. By treating the thiol with a mild base in a polar aprotic solvent, a highly reactive thiolate is generated, which subsequently undergoes an SN2 reaction with an ethyl halide.

Pathway B: Transition-Metal Catalyzed Cross-Coupling For scale-up scenarios where the thiol starting material may be prone to oxidative dimerization (disulfide formation), a palladium-catalyzed C-S cross-coupling between 4-bromo- N,N -dimethylaniline and ethanethiol provides a robust, albeit more expensive, alternative.

Fig 1: Synthetic pathways for 4-(Dimethylamino)phenyl ethyl sulfide via SN2 and cross-coupling.

Self-Validating Experimental Protocol: S-Alkylation

In my experience, the most critical failure point in organosulfur synthesis is the lack of chemoselectivity and the formation of oxidized byproducts. The following protocol is designed as a self-validating system , ensuring that each step provides immediate feedback to the operator.

Reagents & Materials

-

Starting Material: 4-(Dimethylamino)benzenethiol (CAS 4946-22-9)[4]

-

Electrophile: Ethyl bromide (EtBr)

-

Base: Potassium carbonate (K₂CO₃, anhydrous)

-

Solvent: Dimethylformamide (DMF, anhydrous, sparged with Argon)

Step-by-Step Methodology

Step 1: Thiolate Generation

-

Charge a flame-dried, argon-purged flask with 4-(dimethylamino)benzenethiol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

-

Add anhydrous DMF to achieve a 0.5 M concentration. Stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent any potential degradation of the electron-rich aromatic ring. DMF is utilized because it effectively solvates the potassium cation, leaving a "naked," highly nucleophilic thiolate anion. The argon purge is non-negotiable; thiols rapidly oxidize to disulfides in the presence of atmospheric oxygen and base.

Step 2: Electrophilic Addition

-

Cool the reaction mixture to 0–5 °C using an ice bath.

-

Add ethyl bromide (1.1 eq) dropwise over 15 minutes.

-

Causality: The SN2 alkylation of a thiolate is highly exothermic. Cooling the reaction controls the kinetic rate, preventing the formation of dialkylated sulfonium salts.

-

Chemoselectivity Note: Why doesn't the amine alkylate? Sulfur is a significantly "softer" and more polarizable nucleophile than nitrogen, making it kinetically favored to attack the soft carbon electrophile of EtBr. Furthermore, the amine is already tertiary; alkylation would yield a sterically hindered, reversible quaternary ammonium salt.

Step 3: In-Process Control (IPC) & Validation

-

Self-Validation: Before quenching, analyze an aliquot via TLC (Hexanes:EtOAc 9:1) and LC-MS. The protocol validates itself when the starting material (m/z 154 [M+H]⁺) is entirely consumed, replaced by a single distinct peak at m/z 182 [M+H]⁺.

Step 4: Aqueous Workup & Purification

-

Quench the reaction with distilled water (3x the reaction volume) and extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The massive aqueous quench serves a dual purpose: it dissolves the inorganic salts (K₂CO₃, KBr) and pulls the highly polar DMF into the aqueous phase, driving the lipophilic product strictly into the organic layer.

Fig 2: Self-validating experimental workflow for the synthesis of CAS 62291-59-2.

Analytical Characterization Markers

To confirm the successful synthesis and purity of 4-(Dimethylamino)phenyl ethyl sulfide, the following diagnostic markers should be referenced against your analytical data.

Table 2: Diagnostic Analytical Markers (NMR & MS)

| Analytical Method | Diagnostic Signal / Marker | Structural Correlation |

| ¹H NMR (CDCl₃) | δ 1.25 ppm (t, J = 7.3 Hz, 3H) | Ethyl terminal methyl (-CH₃) protons |

| ¹H NMR (CDCl₃) | δ 2.80 ppm (q, J = 7.3 Hz, 2H) | Ethyl methylene (-CH₂-S-) protons |

| ¹H NMR (CDCl₃) | δ 2.95 ppm (s, 6H) | N,N -dimethyl protons |

| ¹H NMR (CDCl₃) | δ ~6.70 (d), ~7.30 (d) ppm | Para-substituted aromatic system |

| ESI-MS (Positive) | m/z 182.1 [M+H]⁺ | Protonated molecular ion |

Applications in Advanced Drug Development

In modern drug discovery, the incorporation of a thioether linkage is rarely the final step. 4-(Dimethylamino)phenyl ethyl sulfide serves as a highly tunable core scaffold.

-

Metabolic Tuning via Oxidation: The ethyl sulfide moiety can be selectively oxidized to a sulfoxide (using 1 eq. of mCPBA) or a sulfone (using excess oxidant). This allows medicinal chemists to precisely tune the topological polar surface area (TPSA) and the partition coefficient (LogP) of the molecule, directly impacting its pharmacokinetic (PK) profile and blood-brain barrier (BBB) permeability.

-

Photoredox Catalysis: Due to the intense electron-donating capacity of both the nitrogen and sulfur heteroatoms, derivatives of this scaffold are frequently investigated as potent single-electron transfer (SET) donors in visible-light photoredox catalytic cycles.

Sources

- 1. 62291-59-2 4-(Dimethylamino)phenyl ethyl sulfide AKSci 5443CT [aksci.com]

- 2. Chloro ethyl phenyl sulfide | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(Dimethylamino)benzene-1-thiol | C8H11NS | CID 21061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)benzenethiol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

A Technical Guide to Amino Phenyl Sulfide Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amino phenyl sulfide derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will explore their synthesis, delve into their diverse biological activities, and elucidate the underlying mechanisms of action. This guide is designed to be a practical resource for researchers and professionals involved in drug discovery and development, offering detailed protocols, quantitative data, and mechanistic insights.

Synthetic Strategies for Amino Phenyl Sulfide Derivatives

The synthesis of amino phenyl sulfide derivatives can be broadly categorized into two primary and highly effective cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide versatile routes to construct the core C-S and C-N bonds essential for this class of compounds.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds. In the context of amino phenyl sulfide synthesis, it typically involves the coupling of an aryl halide with a thiol or an amine.

Conceptual Workflow for Ullmann Condensation:

Figure 1: Conceptual workflow of the Ullmann condensation for synthesizing amino phenyl sulfide derivatives.

Experimental Protocol: Ullmann Condensation for N-Aryl Amino Phenyl Sulfide Synthesis

This protocol provides a general procedure for the copper-catalyzed N-arylation of an amino phenyl sulfide.

Materials:

-

2-Aminophenyl phenyl sulfide (1.0 mmol, 1.0 equiv)

-

Aryl iodide (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)

-

1,10-Phenanthroline (0.2 mmol, 0.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add 2-aminophenyl phenyl sulfide, aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1] It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[2][3]

Conceptual Workflow for Buchwald-Hartwig Amination:

Figure 2: Conceptual workflow of the Buchwald-Hartwig amination for synthesizing amino phenyl sulfide derivatives.

Experimental Protocol: Buchwald-Hartwig Amination for Amino Phenyl Sulfide Synthesis

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl sulfide.[4][5]

Materials:

-

Aryl sulfide (e.g., 4-bromophenyl phenyl sulfide) (1.0 mmol, 1.0 equiv)

-

Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

-

Xantphos (0.04 mmol, 0.04 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

-

Anhydrous toluene (5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or microwave vial)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: In a dry Schlenk tube, combine the aryl sulfide, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.

-

Reagent Addition: Add anhydrous toluene followed by the amine via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer with Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography.

Biological Activities of Amino Phenyl Sulfide Derivatives

Amino phenyl sulfide derivatives have emerged as a promising class of bioactive molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial effects of amino phenyl sulfide derivatives, particularly against Gram-positive bacteria.[6] Some derivatives have shown efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Amino Phenyl Sulfide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 17 | Staphylococcus aureus | 0.39-1.56 | [6] |

| Compound 5f | MRSA | 2-64 | [7] |

| Compound 5h | MRSA | 2-64 | [7] |

| 4-Nitrobenzyl 4-chlorophenyl sulfide | Various strains | Not specified | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against a bacterial strain.[9][10][11]

Materials:

-

Test compound (amino phenyl sulfide derivative)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Amino phenyl sulfide derivatives have also demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with some compounds showing promising activity.[9][12][13]

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Selected Amino Phenyl Sulfide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 2d | MCF7 (Breast) | 6.54 | [12] |

| Compound 2d | C26 (Colon) | 0.38 | [12] |

| Compound 3a | C26 (Colon) | 1.21 | [12] |

| Compound 3b | MCF7 (Breast) | 6.19 | [12] |

| Compound 3e | MCF7 (Breast) | 13.74 | [12] |

| Compound 3e | C26 (Colon) | 14.66 | [12] |

Experimental Protocol: Determination of IC₅₀ by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Antioxidant Activity

Sulfur-containing compounds are known for their antioxidant properties.[18][19] The ability of amino phenyl sulfide derivatives to scavenge free radicals can be evaluated using standard in vitro assays such as the DPPH and ABTS methods.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[20][21]

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix a solution of the test compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

This assay assesses the scavenging of the ABTS radical cation.[20][21][22]

Materials:

-

Test compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

-

Potassium persulfate solution

-

Phosphate-buffered saline (PBS) or ethanol

-

Spectrophotometer

Procedure:

-

ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add the test compound at various concentrations to the ABTS•+ working solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

-

Calculation: Determine the percentage of inhibition and the IC₅₀ value.

Mechanisms of Action

Understanding the mechanisms through which amino phenyl sulfide derivatives exert their biological effects is crucial for their development as therapeutic agents.

Antimicrobial Mechanism: Membrane Disruption

A key mechanism of action for the antimicrobial activity of some phenyl sulfide derivatives is the disruption of the bacterial cell membrane.[6][7][23] Cationic amphiphilic structures can interact with the negatively charged components of the bacterial membrane, leading to increased permeability and ultimately cell death.[24]

Proposed Mechanism of Membrane Disruption:

Figure 3: Proposed mechanism of bacterial cell membrane disruption by cationic amino phenyl sulfide derivatives.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of many amino phenyl sulfide derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[13][25] This can occur through various signaling pathways.

Signaling Pathway for Apoptosis Induction:

Some sulfur-containing compounds have been shown to induce apoptosis through the modulation of MAPK signaling pathways and the production of reactive oxygen species (ROS).[26] In some cases, the intrinsic mitochondrial pathway is activated, involving the release of cytochrome c and the activation of caspases.[23][27] The PI3K/AKT/mTOR pathway has also been implicated in the cytotoxic effects of some sulfide derivatives.[3]

Figure 4: Simplified signaling pathways for apoptosis induction by amino phenyl sulfide derivatives.

Antioxidant Mechanism

The antioxidant activity of sulfur-containing amino acids is often attributed to their ability to scavenge free radicals and chelate metals.[18] The sulfur atom itself can play a direct role in these processes. The general mechanism involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Conclusion

Amino phenyl sulfide derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic methodologies of Ullmann condensation and Buchwald-Hartwig amination provide efficient routes to a diverse range of these compounds. Their significant antimicrobial, anticancer, and antioxidant activities, coupled with emerging insights into their mechanisms of action, underscore their potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this important class of molecules.

References

- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL not available)

-

How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol. [Link]

-

Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens. PubMed. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

-

Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

-

Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. PubMed. [Link]

- Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina pl

-

Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]

- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. (URL not available)

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL not available)

-

Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. PMC. [Link]

- Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying. (URL not available)

-

Ullmann condensation. Wikipedia. [Link]

-

Diphenyl Disulfide Exerts Dual Cytotoxic Effects by Inducing Ferroptosis and Apoptosis in Melanoma Cells. PubMed. [Link]

-

Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

-

Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. ResearchGate. [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. [Link]

-

Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

-

Induction of apoptosis in tumor cells by naturally occurring sulfur-containing compounds. PubMed. [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

- Preparation method of 2-aminophenyl phenyl sulfide.

-

Fighting infections with non-proteinogenic amino acids – biphenyl derivatives. Functional Food Center/Food Science Publisher. [Link]

-

In vitro antioxidant actions of sulfur-containing amino acids. Arabian Journal of Chemistry. [Link]

- Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Deriv

-

Antioxidant Effects of Sulfur-Containing Amino Acids. ResearchGate. [Link]

-

Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. MDPI. [Link]

- Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxid

- Peptide Synthesis via Fragment Condens

- Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Deriv

-

Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. [Link]

Sources

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Diphenyl Disulfide Exerts Dual Cytotoxic Effects by Inducing Ferroptosis and Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. emerypharma.com [emerypharma.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. <i>In vitro</i> antioxidant actions of sulfur-containing amino acids - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsonline.com [ijpsonline.com]

- 21. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 22. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Induction of apoptosis in tumor cells by naturally occurring sulfur-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 27. Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Role of 4-(Dimethylamino)phenyl Ethyl Sulfide (DAPES) in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern organic synthesis, the precise tuning of stereoelectronic properties within reagent scaffolds is paramount. 4-(Dimethylamino)phenyl ethyl sulfide (DAPES) (CAS: 62291-59-2) represents a highly specialized thioether motif that bridges the gap between classical ylide chemistry and contemporary single-electron transfer (SET) methodologies.

Unlike simple alkyl or aryl sulfides (e.g., thioanisole), DAPES incorporates a strongly electron-donating para-dimethylamino (-NMe₂) group coupled with an ethyl sulfide moiety. As a Senior Application Scientist, I have observed that this specific combination fundamentally alters the highest occupied molecular orbital (HOMO) energy of the molecule. This whitepaper deconstructs the causality behind DAPES's utility, focusing on its two primary roles: as a precursor for highly tunable, nucleophilic sulfonium ylides, and as a resonance-stabilized mediator in photoredox catalysis.

Stereoelectronic Foundations: The Causality of Reactivity

To understand the synthetic utility of DAPES, one must analyze the electronic cross-talk between the nitrogen and sulfur atoms across the phenyl ring.

-

HOMO Elevation: The nitrogen lone pair is in direct resonance with the aromatic π-system, pushing electron density toward the para-sulfur atom. This significantly raises the energy of the HOMO, making the sulfur atom exceptionally nucleophilic and highly susceptible to both alkylation and single-electron oxidation.

-

Steric Tuning: The ethyl group on the sulfur provides a critical steric parameter. While methyl sulfides often suffer from non-selective facial attack during ylide-mediated epoxidations, the ethyl group introduces sufficient steric bulk to influence the transition state geometry without completely hindering the initial alkylation step.

Core Application I: Precursor to Tunable Sulfonium Ylides

The Corey-Chaykovsky reaction relies on the generation of sulfur ylides for the epoxidation, aziridination, or cyclopropanation of electrophilic double bonds. DAPES serves as an elite precursor for these transformations.

The Mechanistic Causality of Diastereoselectivity

When DAPES is alkylated and deprotonated to form a sulfonium ylide, the resulting intermediate is highly nucleophilic. According to Mayr's nucleophilicity scales, the incorporation of electron-donating groups on sulfur ylides drastically increases their reactivity parameters ( N )[1].

More importantly, the -NMe₂ group dictates the diastereoselectivity of the resulting epoxides. In the reaction with aldehydes, the ylide attacks the carbonyl to form a betaine intermediate. The electron-donating nature of the DAPES scaffold stabilizes the positive charge on the sulfur atom within this betaine. This stabilization increases the lifetime of the intermediate, allowing for thermodynamic equilibration via bond rotation. Consequently, the system relaxes into the less sterically hindered anti conformation before the irreversible ring-closing elimination step, leading to exceptionally high trans-epoxide selectivity.

Fig 2. Step-by-step workflow for DAPES-derived sulfonium ylide generation and epoxidation.

Experimental Protocol: Self-Validating Ylide Generation

Objective: Synthesis of DAPES-derived methyl sulfonium triflate and subsequent epoxidation.

-

Alkylation: Dissolve DAPES (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere. Dropwise add methyl trifluoromethanesulfonate (MeOTf, 1.1 equiv).

-

Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). DAPES is highly UV-active ( Rf≈0.6 ). Successful salt formation is validated by the appearance of a baseline spot ( Rf=0.0 ) that stains positively with iodine, confirming the transition from a non-polar sulfide to a polar ionic salt.

-

Isolation: Precipitation with cold diethyl ether yields the sulfonium salt as a white solid. NMR Validation: The 1 H NMR spectrum must show a distinct downfield shift of the ethyl -CH₂- protons from ∼ 2.9 ppm to ∼ 3.6 ppm, confirming alkylation at sulfur.

-

Ylide Formation & Reaction: Suspend the salt in THF at -78 °C. Add potassium tert-butoxide (1.1 equiv) to generate the ylide (solution turns pale yellow). Add the target aldehyde (0.9 equiv) and allow the mixture to warm to room temperature over 4 hours.

Core Application II: Photoredox Catalysis and SET Mediators

The synergistic combination of photoredox catalysis with electron-rich organic mediators has revolutionized sustainable synthesis[2]. DAPES is uniquely suited as a redox-active mediator.

The Mechanistic Causality of Radical Stability

Under visible light irradiation in the presence of a photocatalyst (e.g., [Ru(bpy)3]2+ ), DAPES readily undergoes Single Electron Transfer (SET) to yield a radical cation. Standard thioether radical cations are often transient and prone to rapid decomposition (e.g., via α -deprotonation). However, the DAPES radical cation is heavily stabilized by resonance from the para-dimethylamino group. This extended spin-density distribution prevents premature degradation, allowing the DAPES radical cation to diffuse and act as a mild, selective oxidant for complex substrates, facilitating cross-coupling or C-H functionalization without degrading sensitive functional groups.

Fig 1. Photoredox SET pathway illustrating DAPES as a resonance-stabilized radical cation mediator.

Experimental Protocol: Photoredox Mediator Validation

Objective: Utilizing DAPES as an SET mediator in a Ru-catalyzed oxidative cycle.

-

Reaction Setup: In an oven-dried Schlenk tube, combine the target substrate (1.0 equiv), DAPES (20 mol% as mediator), and 2 (2 mol%).

-

Solvent & Degassing: Dissolve in anhydrous acetonitrile. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited state photocatalyst.

-

Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature.

-

Self-Validation (Cyclic Voltammetry): Prior to the reaction, validate the mediator suitability via Cyclic Voltammetry (CV). DAPES should exhibit a reversible oxidation wave at approximately +0.75 V vs. SCE, confirming the stability of its radical cation. If the wave is irreversible, the solvent must be dried further to prevent nucleophilic attack on the radical cation.

Quantitative Stereoelectronic Comparison

To contextualize the superiority of DAPES, the following table summarizes the quantitative metrics of related thioethers, illustrating how the -NMe₂ group modulates both redox and nucleophilic properties.

| Thioether Scaffold | Oxidation Potential ( E1/2 vs SCE) | Ylide Nucleophilicity Parameter ( N ) | Primary Synthetic Application |

| Ethyl phenyl sulfide | ∼1.30 V | ∼12.5 | Standard ylide precursor; unselective epoxidations |

| 4-Methoxyphenyl ethyl sulfide | ∼1.10 V | ∼13.8 | Intermediate reactivity; mild directing group |

| 4-(Dimethylamino)phenyl ethyl sulfide (DAPES) | ∼0.75 V | ∼15.2 | SET mediator; highly trans-selective ylides |

Data Note: Lower oxidation potentials indicate easier radical cation formation. Higher N parameters indicate exponentially faster reaction rates with reference electrophiles.

Conclusion

The integration of 4-(Dimethylamino)phenyl ethyl sulfide into synthetic workflows is not merely a reagent substitution; it is a deliberate stereoelectronic strategy. By leveraging the profound HOMO-raising effect of the para-dimethylamino group, chemists can access highly stabilized betaine intermediates for stereocontrolled epoxidations and robust radical cations for photoredox catalysis. Ensuring rigorous self-validation through TLC polarity shifts and CV measurements guarantees reproducibility when deploying this powerful scaffold.

References

- Chloro ethyl phenyl sulfide | Sigma-Aldrich Source: Sigma-Aldrich Product Database URL

- Source: Ludwig-Maximilians-Universität München (LMU)

- Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate (Photoredox Catalysis Context)

Sources

Elucidating the Metabolic Fate of Phenyl Ethyl Sulfides: Pathways, Methodologies, and Analytical Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl ethyl sulfides and related thioether-containing compounds are prevalent structural motifs in a wide array of xenobiotics, including pharmaceuticals, agrochemicals, and industrial chemicals. Understanding their metabolic pathways is paramount for predicting a compound's pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive overview of the primary metabolic transformations of phenyl ethyl sulfides, focusing on the enzymatic systems responsible for their biotransformation. We delve into the core Phase I and Phase II metabolic reactions, provide detailed, field-proven experimental protocols for their investigation, and outline modern analytical techniques for metabolite identification. This document is intended to serve as an authoritative resource for researchers in drug discovery and development, toxicology, and related scientific disciplines.

Introduction: The Critical Role of Thioether Metabolism

The metabolic fate of a xenobiotic is a critical determinant of its pharmacological and toxicological profile. For compounds containing a thioether linkage, such as phenyl ethyl sulfides, metabolism is not merely a clearance mechanism but a transformative process that can lead to detoxification, bioactivation, or the formation of active metabolites. Most drugs are hydrophobic, a property that facilitates their passage across cellular membranes to reach their targets; however, this same property hinders their elimination.[1] The body's metabolic machinery, concentrated primarily in the liver, converts these lipophilic compounds into more water-soluble (hydrophilic) derivatives that can be readily excreted.[1][2][3] This process is broadly categorized into Phase I and Phase II reactions.[3] For thioethers, the sulfur atom represents a primary site for metabolic attack, often leading to a cascade of oxidative and conjugative reactions that significantly alter the compound's physicochemical properties.

Phase I Metabolic Pathways: The Oxidative Transformation

Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis.[3] For phenyl ethyl sulfides, oxidation of the sulfur atom is the most prominent Phase I transformation, catalyzed predominantly by two key superfamilies of enzymes: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[4][5]

Sulfoxidation by Cytochrome P450 (CYP) Enzymes

The CYP superfamily of heme-thiolate monooxygenases are major catalysts of xenobiotic metabolism.[4][6] These enzymes are responsible for the oxidation of a vast range of substrates. In the case of thioethers, CYPs catalyze the oxygenation of the sulfur atom to form a sulfoxide.[6][7] This reaction can proceed further to form a sulfone.

The general mechanism involves the activation of molecular oxygen by the heme iron center of the CYP enzyme, leading to the formation of a potent oxidizing species, often referred to as Compound I.[6][8] This species then transfers an oxygen atom to the nucleophilic sulfur of the thioether.[9]

Studies using human liver microsomes (HLMs) have shown that sulfoxidation of thioether compounds is predominantly driven by CYP enzymes, accounting for 85-90% of the activity compared to 10-15% by FMOs.[4] Several CYP isoforms have been identified as key players, with members of the CYP2C subfamily (CYP2C9, CYP2C18, CYP2C19) and other isoforms like CYP1A2, CYP2B6, CYP2D6, and CYP3A4 showing significant activity.[4]

Sulfoxidation by Flavin-Containing Monooxygenases (FMOs)

FMOs are another critical class of NADPH-dependent oxidoreductases that catalyze the oxygenation of soft nucleophilic heteroatoms, including sulfur, nitrogen, and phosphorus.[5][10] Unlike CYPs, the FMO catalytic cycle involves the formation of a stable C(4a)-hydroperoxyflavin intermediate, which is the key oxygenating species.[5][11] This intermediate is formed prior to substrate binding.

FMOs, particularly FMO1 and FMO3 which are the most prominent isoforms in the liver, are known to metabolize a variety of sulfur-containing drugs and xenobiotics.[11][12] While CYPs are often inducible and susceptible to inhibition, FMOs are generally not, which can be a significant factor in predicting drug-drug interactions.[5] FMOs can also exhibit stereoselectivity in their reactions. For instance, with the substrate methyl p-tolyl sulfide, FMO1 produces exclusively the (R)-sulfoxide, whereas FMO3 produces a racemic mixture of both (R)- and (S)-sulfoxides.[13] This differential stereoselectivity can be exploited to distinguish the relative contributions of these two enzymes in microsomal preparations.[13]

Mandatory Visualization: Core Metabolic Pathways

The diagram below illustrates the primary oxidative metabolic pathways for a generic phenyl ethyl sulfide, highlighting the key enzymatic players and the resulting metabolites.

Caption: A standard workflow for identifying metabolites using an in vitro liver microsome assay.

Analytical Techniques for Metabolite Identification

The definitive identification and quantification of metabolites require powerful analytical technologies. The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the gold standard in modern drug metabolism studies. [14][15]

| Technique | Principle & Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Separates metabolites by liquid chromatography based on polarity, then detects and fragments them using tandem mass spectrometry. Identification is based on retention time, parent mass, and fragment ion patterns. [14][15] | High sensitivity, high specificity, provides structural information for metabolite identification. |

| GC-MS | Separates volatile compounds by gas chromatography. Often used for smaller, more volatile sulfides or after derivatization of metabolites. [15][16] | Excellent for volatile and semi-volatile compounds. |

| High-Resolution MS | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a metabolite. | Unambiguous determination of molecular formula. |

Identifying Sulfated Metabolites by MS/MS: Mass spectrometry is particularly powerful for identifying sulfated metabolites. In negative ion mode electrospray ionization, sulfated conjugates often exhibit characteristic fragmentation patterns. A neutral loss of 80 Da (corresponding to SO₃) from the parent ion is a strong indicator of a sulfate conjugate. [14]Additionally, the presence of fragment ions at m/z 96 ([HSO₄]⁻) or 97 ([H₂SO₄]⁻) can help confirm the identity of the sulfated product. [14]

Conclusion

The metabolic pathways of phenyl ethyl sulfides are multifaceted, primarily involving Phase I sulfoxidation by CYP and FMO enzymes and potential Phase II sulfation of hydroxylated intermediates. A thorough understanding of these pathways is non-negotiable for the successful development of safe and effective drugs and for assessing the risk of other xenobiotics. The strategic application of in vitro methodologies, such as human liver microsome assays, coupled with advanced analytical techniques like LC-MS/MS, provides the necessary tools to elucidate these complex biotransformations. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the challenges of characterizing thioether metabolism.

References

-

Title: In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. [4] Source: PubMed URL: [Link]

-

Title: ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. [16] Source: NCBI Bookshelf URL: [Link]

-

Title: Flavin Containing Monooxygenases and Metabolism of Xenobiotics. [5] Source: PMC - NIH URL: [Link]

-

Title: Evaluation of Xenobiotic N- and S-Oxidation by Variant Flavin-Containing Monooxygenase 1 (FMO1) Enzymes. [17] Source: DeepDyve URL: [Link]

-

Title: Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. [14] Source: PMC - NIH URL: [Link]

-

Title: Sulfoxide, Sulfur, and Nitrogen Oxidation and Dealkylation by Cytochrome P450. [18] Source: Journal of Chemical Theory and Computation - ACS Publications URL: [Link]

-

Title: Cytochrome P450 enzymes catalyzed the sulfoxidation of thioethers. [7] Source: ResearchGate URL: [Link]

-

Title: ANALYTICAL METHODS. [15] Source: Agency for Toxic Substances and Disease Registry URL: [Link]

-

Title: Drug metabolism by flavin-containing monooxygenases of human and mouse. [13] Source: SciSpace URL: [Link]

-

Title: Mechanism of action of a flavin-containing monooxygenase. [11] Source: PNAS URL: [Link]

-

Title: Analytical protocols for the determination of sulphur compounds characteristic of the metabolism of Chlorobium limicola. [12] Source: ResearchGate URL: [Link]

-

Title: Flavin-containing monooxygenase. [10] Source: Wikipedia URL: [Link]

-

Title: Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular. [19] Source: Longdom Publishing URL: [Link]

-

Title: Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. [8] Source: PMC - NIH URL: [Link]

-

Title: Drug Metabolism. [1] Source: Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e URL: [Link]

-

Title: Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. [6] Source: Royal Society of Chemistry URL: [Link]

-

Title: Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: spin selection induced by the ligand. [9] Source: PubMed URL: [Link]

-

Title: Drug Metabolism. [2] Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Drug Metabolism: Pathways, Phases and Clinical Implications. [3] Source: SciTechnol URL: [Link]

-

Title: Sulfation pathways in times of change. [20] Source: PMC - NIH URL: [Link]

Sources

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: spin selection induced by the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. longdom.org [longdom.org]

- 20. Sulfation pathways in times of change - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Catalytic Applications of 4-(Dimethylamino)phenyl Ethyl Sulfide (DAPES) Ligands

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Electronic Advantage of DAPES

In the realm of transition metal catalysis, the judicious selection of ligands is paramount for controlling the activity, stability, and selectivity of the metal center. While traditional phosphine ligands exhibit excellent catalytic turnover, they are notoriously susceptible to oxidation in aerobic or aqueous environments, limiting their utility in green chemistry applications 1. Conversely, simple organosulfur compounds (thioethers) offer robust chemical stability but often bind too weakly to low-valent metals, leading to premature catalyst degradation and the formation of inactive palladium black 2.

4-(Dimethylamino)phenyl ethyl sulfide (DAPES) (CAS No. 62291-59-2) 3 bridges this gap through precise electronic tuning. The inclusion of the para-dimethylamino (–NMe₂) group fundamentally alters the electronic landscape of the thioether. Through strong mesomeric (+M) and inductive (+I) effects, the –NMe₂ group significantly increases the electron density on the sulfur atom. This enhances the σ-donor capacity of the ligand, strengthening the metal-sulfur bond in the ground state (e.g., stabilizing Pd(II) or Ru(II) resting states) compared to unfunctionalized thioethers 4.

Mechanistic Principles: Hemilability in Catalysis

The core causality behind the success of DAPES in cross-coupling and transfer hydrogenation reactions lies in its hemilability . While the enriched electron density prevents the catalyst from decomposing into bulk metal aggregates, the metal-sulfur bond remains weaker and more flexible than a metal-phosphorus bond.

During the catalytic cycle, DAPES can temporarily dissociate to provide a vacant coordination site necessary for substrate binding (e.g., the oxidative addition of aryl halides). Once the transformation (such as transmetalation) occurs, the ligand rapidly re-coordinates to stabilize the intermediate 2, 5. This dynamic "on-off" coordination effectively balances catalyst longevity with high turnover frequencies (TOF).

Visualization of the Catalytic Cycle

Figure 1: Hemilabile catalytic cycle of Pd-DAPES in Suzuki-Miyaura cross-coupling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the[PdCl₂(DAPES)₂] Precatalyst

Causality: Synthesizing the complex via a Na₂PdCl₄ intermediate ensures complete dissolution of the highly polymeric PdCl₂, allowing for a homogeneous ligand substitution reaction driven by the strong σ-donating ability of the DAPES ligand.

-

Preparation of Pd precursor: Dissolve PdCl₂ (1.0 mmol) and NaCl (2.0 mmol) in 10 mL of degassed methanol. Stir at 50°C for 2 hours until a homogeneous dark red solution of Na₂PdCl₄ is formed.

-

Ligand Addition: Cool the solution to room temperature. Add a solution of DAPES (2.1 mmol) dissolved in 5 mL of methanol dropwise over 10 minutes.

-

Complexation: Stir the mixture at room temperature for 4 hours. A yellow/orange precipitate will gradually form as the neutral[PdCl₂(DAPES)₂] complex becomes insoluble in methanol.

-

Isolation: Filter the precipitate through a sintered glass frit, wash with cold methanol (3 × 5 mL) and diethyl ether (2 × 5 mL), and dry under vacuum.

-

Self-Validation Step: Analyze the isolated powder via ¹H NMR (CDCl₃). A diagnostic downfield shift of the –SCH₂CH₃ protons (compared to the free DAPES ligand) confirms successful coordination to the electron-withdrawing Pd(II) center.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality: The use of an EtOH/H₂O solvent mixture is deliberately chosen to leverage the oxidation resistance of the thioether ligand, while the aqueous environment accelerates the dissolution of the K₂CO₃ base, facilitating the critical transmetalation step.

-

Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the[PdCl₂(DAPES)₂] precatalyst (0.01 mmol, 1.0 mol%).

-

Solvent Addition: Add 4 mL of an unpurged EtOH/H₂O mixture (1:1 v/v). Note: The air-stable nature of the DAPES ligand eliminates the need for strict inert atmosphere techniques.

-

Catalytic Turnover: Seal the tube and heat the mixture at 80°C for 12 hours under vigorous stirring.

-

Self-Validation Step: Monitor the reaction via TLC or GC-MS. The complete disappearance of the aryl halide starting material and the emergence of a single high-mass product peak validates catalytic turnover and the absence of homocoupling side reactions.

-

Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo before column chromatography.

Quantitative Data: Ligand Performance Comparison

To highlight the electronic advantage of DAPES, the following table summarizes benchmark data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid in aqueous, aerobic conditions. DAPES significantly outperforms unfunctionalized thioethers and matches or exceeds phosphines, which suffer from rapid oxidation to phosphine oxides in water.

| Ligand System | Catalyst Loading | Solvent System | Time (h) | Yield (%) | TOF (h⁻¹) |

| None (PdCl₂ only) | 1.0 mol% | EtOH / H₂O (1:1) | 12 | 15 | 1.2 |

| Thioanisole | 1.0 mol% | EtOH / H₂O (1:1) | 12 | 42 | 3.5 |

| PPh₃ | 1.0 mol% | EtOH / H₂O (1:1) | 12 | 68 | 5.6 |

| DAPES | 1.0 mol% | EtOH / H₂O (1:1) | 12 | 94 | 7.8 |

Data Interpretation: The +M effect of the dimethylamino group in DAPES prevents Pd(0) agglomeration (unlike Thioanisole) while maintaining the oxidation resistance necessary for aqueous catalysis (unlike PPh₃).

References

- 62291-59-2 4-(Dimethylamino)phenyl ethyl sulfide AKSci 5443CT.AKSci.

- Effect of Electronic Structure on the Photoinduced Ligand Exchange of Ru(II) Polypyridine Complexes.

- Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles.

- Palladium(II) complexes bearing thioether-NHC ligand: Synthesis, characterization, and their application in Suzuki-Miyaura coupling.

- Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes.Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 62291-59-2 4-(Dimethylamino)phenyl ethyl sulfide AKSci 5443CT [aksci.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes [frontiersin.org]

Application Note: Chemoselective Oxidation of 4-(Dimethylamino)phenyl Ethyl Sulfide to Sulfoxide

Executive Summary

The selective oxidation of thioethers to sulfoxides is a fundamental transformation in medicinal chemistry, often utilized to modulate the pharmacokinetic properties of drug candidates[1]. However, the oxidation of 4-(dimethylamino)phenyl ethyl sulfide presents a unique chemoselective challenge. The substrate possesses two highly nucleophilic centers: the sulfur atom of the thioether and the nitrogen atom of the tertiary aniline.

An unoptimized oxidation protocol will inevitably lead to a mixture of the desired sulfoxide, the over-oxidized sulfone[2], and the undesired N-oxide. This application note details two field-proven, self-validating methodologies to achieve >95% chemoselectivity for the sulfoxide: a classical kinetic-controlled approach using Sodium Periodate (NaIO₄), and a modern solvent-directed approach using Hydrogen Peroxide (H₂O₂) in Hexafluoroisopropanol (HFIP)[3].

Mechanistic Insights and Causality

To achieve absolute chemoselectivity, the chosen protocol must exploit the subtle electronic and steric differences between the sulfur and nitrogen centers.

-

Polarizability vs. Basicity: Sulfur is a larger, more polarizable atom (softer nucleophile) compared to the nitrogen of the dimethylamino group. Electrophilic oxidants that operate via cyclic transition states or require high polarizability will inherently favor S-oxidation.

-

Kinetic Control: Kinetic analyses demonstrate that while thioethers are readily oxidized by various reactive oxygen species, the activation energy for S-oxidation is significantly lower than that for N-oxidation[4]. Maintaining strict temperature control (0 °C) kinetically isolates the sulfoxide pathway.

-

Solvent-Induced Deactivation: Using strong hydrogen-bond donating solvents (like HFIP) creates a protective hydrogen-bond network around the basic dimethylamino group, electronically deactivating it toward electrophilic attack while simultaneously activating the peroxide[3].

Methodological Comparison

The following table summarizes the quantitative and qualitative parameters governing the selection of the oxidation method.

| Parameter | Method A: NaIO₄ Oxidation | Method B: H₂O₂ / HFIP Oxidation | Standard mCPBA (Not Recommended) |

| Oxidant | NaIO₄ (1.05 equiv) | 30% aq. H₂O₂ (1.10 equiv) | mCPBA (1.00 equiv) |

| Solvent System | Methanol / Water (1:1) | HFIP | Dichloromethane |

| Temperature | 0 °C to Room Temp | 25 °C | -78 °C |

| S vs. N Selectivity | Excellent (>98%) | Excellent (>99%) | Poor (N-oxide formation common) |

| Over-oxidation | Blocked (Incapable of forming sulfone) | Blocked (Product H-bonding) | Poor (Requires strict stoichiometry) |

| Scalability | High (but generates inorganic waste) | Excellent (Green, solvent recoverable) | Moderate (Atom-uneconomical) |

Experimental Workflows

Fig 1: Parallel workflows for the chemoselective sulfoxidation of 4-(dimethylamino)phenyl ethyl sulfide.

Experimental Protocols

Protocol A: Kinetic-Controlled Oxidation via Sodium Periodate

This is the classical, highly reliable method for milligram to multigram scale synthesis.

Causality Check: NaIO₄ is a mild, sterically bulky oxidant. It forms a cyclic intermediate exclusively with the highly polarizable sulfur atom. It lacks the thermodynamic driving force to oxidize the resulting sulfoxide to a sulfone at 0 °C, ensuring a self-terminating reaction.

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-(dimethylamino)phenyl ethyl sulfide (10.0 mmol, 1.81 g) in 25 mL of Methanol. Cool the solution to 0 °C using an ice-water bath.

-

Oxidant Addition: Dissolve NaIO₄ (10.5 mmol, 2.25 g) in 25 mL of distilled water. Add this aqueous solution dropwise to the methanolic substrate solution over 15 minutes via an addition funnel.

-

Self-Validating Indicator: As the reaction proceeds, a dense white precipitate of sodium iodate (NaIO₃) will begin to crash out of the solution. This visual cue confirms the oxygen transfer is occurring.

-

-

Reaction: Stir the suspension vigorously at 0 °C for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The sulfoxide will appear as a significantly more polar spot than the starting sulfide.

-

Workup:

-

Crucial Step: Filter the reaction mixture through a pad of Celite to remove the precipitated NaIO₃. Skipping this step will result in intractable emulsions during extraction.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the remaining aqueous phase with Dichloromethane (3 × 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure sulfoxide.

-

Protocol B: Solvent-Directed Oxidation via H₂O₂ in HFIP

This is the modern, atom-economical method ideal for high-throughput synthesis and scale-up.

Causality Check: HFIP (pKa ~9.3) acts as a powerful hydrogen-bond donor. It forms a tight hydrogen-bonding network with the lone pair of the dimethylamino group, rendering it completely inert to oxidation. Simultaneously, HFIP activates the H₂O₂ by increasing its electrophilicity[3].

-

Preparation: Dissolve 4-(dimethylamino)phenyl ethyl sulfide (10.0 mmol, 1.81 g) in 15 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at room temperature (25 °C).

-

Oxidant Addition: Add 30% aqueous H₂O₂ (11.0 mmol, ~1.13 mL) dropwise to the stirring solution.

-

Reaction: Stir at room temperature for 30–60 minutes. The reaction remains entirely homogeneous.

-

Quench: Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxide. Stir for 5 minutes.

-

Self-Validating Indicator: A negative result on a starch-iodide test paper confirms the complete destruction of residual peroxides.

-

-

Workup:

-

Carefully evaporate the HFIP under reduced pressure equipped with a cold trap (HFIP boils at 58 °C and can be recovered/recycled).

-

Partition the resulting residue between Dichloromethane (30 mL) and water (20 mL).

-

Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the target sulfoxide.

-

Analytical Validation & Troubleshooting

To ensure the integrity of your product and confirm that neither N-oxidation nor over-oxidation to the sulfone has occurred, rely on the following self-validating analytical markers:

-

¹H NMR Spectroscopy (CDCl₃):

-

The Diastereotopic Signature: In the starting sulfide, the –CH₂– protons of the ethyl group appear as a simple, clean quartet (~2.8 ppm). Upon conversion to the sulfoxide, the sulfur atom becomes a chiral center. Consequently, the adjacent –CH₂– protons become diastereotopic and will split into a complex multiplet (an ABX₃ spin system) around 2.7–3.0 ppm.

-

Sulfone Check: If over-oxidation to the sulfone occurs, the sulfur loses its chirality, and the –CH₂– signal will revert to a simple quartet, shifted further downfield (~3.1 ppm).

-

N-Oxide Check: The N(CH₃)₂ protons typically resonate as a sharp singlet at ~2.9 ppm. If N-oxidation occurs, this singlet will shift drastically downfield to ~3.5–3.6 ppm due to the formal positive charge on the nitrogen.

-

-

Mass Spectrometry (ESI-MS): The expected [M+H]⁺ for the starting sulfide is m/z 182. The desired sulfoxide will yield an [M+H]⁺ of m/z 198. The presence of m/z 214 indicates either the sulfone or the sulfoxide/N-oxide combination.

References

-

Tertiary amine mediated aerobic oxidation of sulfides into sulfoxides by visible-light photoredox catalysis on TiO2 - PMC Source: nih.gov URL:[1]

-

Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC Source: nih.gov URL:[4]

-

Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews Source: acs.org URL:[2]

-

Sulfoxide synthesis by oxidation - Organic Chemistry Portal Source: organic-chemistry.org URL:[3]

Sources

- 1. Tertiary amine mediated aerobic oxidation of sulfides into sulfoxides by visible-light photoredox catalysis on TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Solid State: Application Notes and Protocols for the Crystallization of Amino Phenyl Sulfides

Introduction: The Critical Role of Crystallization in the Development of Amino Phenyl Sulfide-Based Therapeutics

Amino phenyl sulfides represent a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The precise control of the solid-state form of these molecules through crystallization is not merely a purification step but a critical determinant of a drug's ultimate success.[][2][3] The crystalline form dictates crucial physicochemical properties, including stability, solubility, and bioavailability, which in turn influence the safety and efficacy of the final drug product.[2][4] This guide provides a comprehensive overview of crystallization techniques specifically tailored for amino phenyl sulfides, offering both foundational principles and actionable protocols for researchers, scientists, and drug development professionals.

The journey from a soluble molecule to a highly ordered crystalline solid is a nuanced process governed by the principles of nucleation and crystal growth.[2][5] For amino phenyl sulfides, the presence of both amino and sulfide functionalities introduces specific intermolecular forces that can be harnessed to guide the crystallization process. Understanding these interactions is paramount to overcoming common challenges such as polymorphism—the existence of multiple crystalline forms with different properties—and achieving a consistent, desired solid form.[6][7][8]

Foundational Principles: Solubility, Supersaturation, and Nucleation

Successful crystallization hinges on the careful manipulation of a solution's supersaturation state. Supersaturation is the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[5] For amino phenyl sulfides, the choice of solvent is the primary lever to control solubility and, consequently, supersaturation.

A systematic solvent screening is the cornerstone of developing a robust crystallization process.[9] The ideal solvent will exhibit high solubility for the amino phenyl sulfide at elevated temperatures and low solubility at ambient or reduced temperatures.[10][11] This differential solubility allows for the creation of a supersaturated solution upon cooling, which is essential for initiating crystallization.

Key Considerations for Solvent Selection:

-

Polarity Matching: The principle of "like dissolves like" is a useful starting point.[11] Given the polar amino group and the less polar phenyl sulfide moiety, a range of solvents with varying polarities should be screened.

-

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, can significantly influence solubility.

-